

An In-Depth Technical Guide to Methylenecyclooctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methylenecyclooctane**

Cat. No.: **B14016971**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Methylenecyclooctane, a notable exocyclic alkene, is a valuable building block in organic synthesis. Its unique structural features and reactivity make it a compound of interest in the development of novel chemical entities.

Table 1: Compound Identification

Identifier	Value	Reference
IUPAC Name	methylidenecyclooctane	[1] [2]
CAS Number	3618-18-6	[1] [2]
Molecular Formula	C ₉ H ₁₆	[1]
Molecular Weight	124.22 g/mol	[1]
Canonical SMILES	C=C1CCCCCCC1	
InChI Key	GQRWNDZUODCEAJ- UHFFFAOYSA-N	[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of **methylenecyclooctane** is essential for its application in research and development. The following table summarizes key data points.

Table 2: Physicochemical and Spectroscopic Properties

Property	Value	Unit	Source
Boiling Point	428.00 ± 1.00	K	NIST
Ionization Energy	8.79	eV	NIST
Enthalpy of Formation (gas, standard conditions)	-82.51	kJ/mol	Joback Calculated
Enthalpy of Vaporization (standard conditions)	36.87	kJ/mol	Joback Calculated
Octanol/Water Partition Coefficient (logP)	3.287		Crippen Calculated
Water Solubility (log ₁₀ WS)	-3.34	mol/l	Crippen Calculated

Note: Some data is based on computational models and should be considered as estimated values.

Spectroscopic data is critical for the identification and characterization of **methylenecyclooctane**. Key spectral information is available through public databases such as PubChem, which includes links to ¹³C NMR and GC-MS data.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of **methylenecyclooctane** is the Wittig reaction, utilizing cyclooctanone as the starting material. This reaction is a cornerstone of organic chemistry for the formation of carbon-carbon double bonds.

General Protocol for the Synthesis of Methylenecyclooctane via Wittig Reaction

This protocol provides a general methodology for the synthesis of **methylenecyclooctane** from cyclooctanone using a Wittig reagent.

Materials:

- Methyltriphenylphosphonium bromide
- A strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Cyclooctanone
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and heating mantle
- Reagents for workup and purification (e.g., water, brine, organic solvent for extraction, drying agent like magnesium sulfate, silica gel for chromatography)

Procedure:

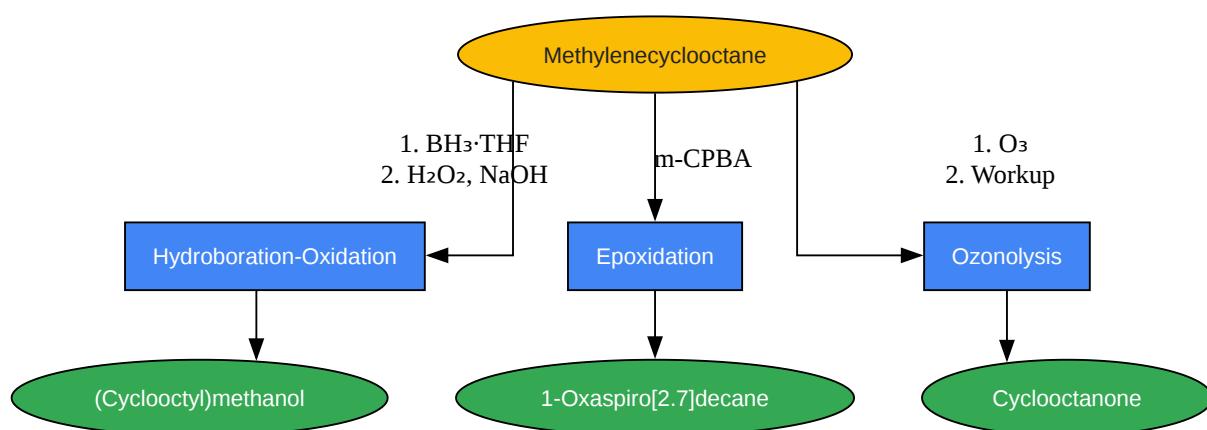
- Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent. Cool the suspension to 0 °C in an ice bath.
- Slowly add one equivalent of the strong base to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).
- Allow the mixture to stir at 0 °C for a specified time, then warm to room temperature to ensure complete ylide formation.
- Wittig Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve cyclooctanone in the anhydrous solvent.

- Cool the cyclooctanone solution to 0 °C.
- Slowly transfer the prepared ylide solution to the cyclooctanone solution via a cannula or syringe.
- Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).
- Workup and Purification: Upon completion, quench the reaction by the slow addition of water.
- Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Filter off the drying agent and concentrate the solvent under reduced pressure.
- The crude product is then purified, typically by column chromatography on silica gel, to yield pure **methylenecyclooctane**.

Diagram 1: Wittig Reaction for **Methylenecyclooctane** Synthesis

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **methylenecyclooctane**.


Reactivity and Potential Signaling Pathways

As an alkene, **methylenecyclooctane** is susceptible to a variety of electrophilic addition reactions. These reactions can be exploited to introduce diverse functionalities, making it a versatile intermediate in the synthesis of more complex molecules.

Key Reactions of Methylenecyclooctane

- Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding (cyclooctyl)methanol. This provides a route to primary alcohols from an exocyclic alkene.
- Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form a spiro-epoxide, 1-oxaspiro[2.7]decane. Epoxides are highly valuable synthetic intermediates due to their reactivity towards nucleophiles.
- Ozonolysis: Cleavage of the double bond with ozone, followed by a reductive or oxidative workup, will yield cyclooctanone and formaldehyde or formic acid, respectively.

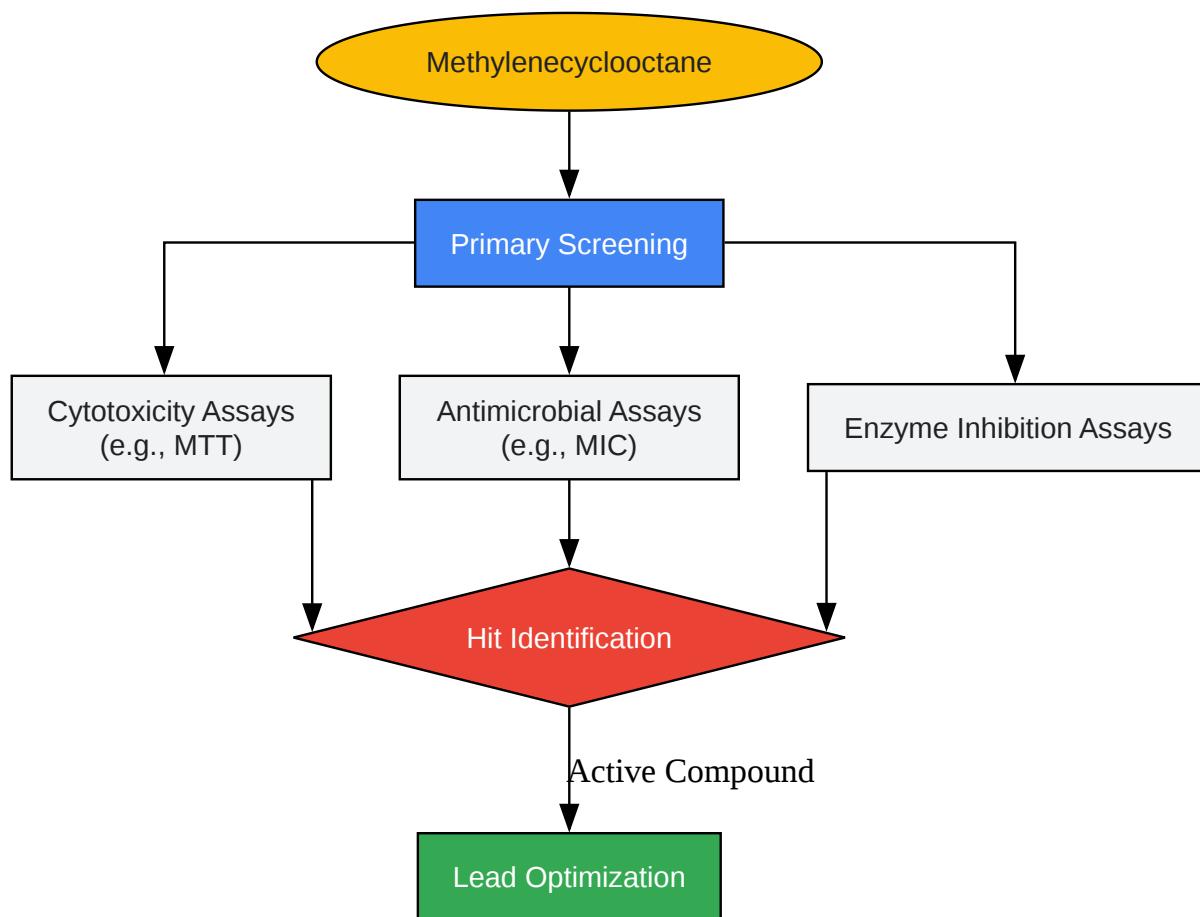
Diagram 2: Key Reactions of **Methylenecyclooctane**

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations of **methylenecyclooctane**.

Biological Activity and Drug Development Potential

Currently, there is a notable lack of publicly available data on the specific biological activity of **methylenecyclooctane**. While structurally related natural products and synthetic compounds containing cycloalkane moieties have demonstrated a wide range of biological activities, dedicated screening of **methylenecyclooctane** has not been extensively reported.


The methylene group, however, is a known pharmacophore in some contexts and can be involved in Michael additions with biological nucleophiles. This suggests that **methylenecyclooctane** and its derivatives could be starting points for the design of novel therapeutic agents.

Given the audience of drug development professionals, a logical next step would be to subject **methylenecyclooctane** to a battery of in vitro biological screens to assess its potential.

Proposed Biological Screening Workflow

A general workflow for the initial biological evaluation of **methylenecyclooctane** is proposed below.

Diagram 3: Biological Screening Workflow

[Click to download full resolution via product page](#)

Caption: A proposed workflow for the initial biological evaluation.

Conclusion

Methylenecyclooctane is a readily accessible exocyclic alkene with significant potential as a versatile building block in synthetic and medicinal chemistry. While its own biological profile is yet to be thoroughly investigated, its reactivity allows for the straightforward synthesis of a variety of derivatives. The protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals to explore the utility of **methylenecyclooctane** in their respective fields. Further screening and derivatization are warranted to fully elucidate its potential as a lead structure in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylenecyclooctane | C9H16 | CID 137991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methylenecyclooctane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14016971#methylene-cyclooctane-iupac-name-and-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com